
2-Chloro-3-(morpholin-4-yl)quinoxaline
Overview
Description
2-Chloro-3-(morpholin-4-yl)quinoxaline is a chemical compound with the molecular formula C12H12ClN3O. It is a quinoxaline derivative, which is a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Biochemical Pathways
It is known that quinoxaline derivatives can affect a wide range of biochemical pathways due to their multifunctional properties .
Pharmacokinetics
It is noted that quinoxaline derivatives showcase promising antimicrobial efficacy coupled with favorable pharmacokinetic and safety characteristics .
Result of Action
It is known that quinoxaline derivatives can induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on certain cell lines .
Action Environment
It is known that the effectiveness of quinoxaline derivatives can be scrutinized in both in vitro studies and in vivo experiments utilizing a mice model .
Biochemical Analysis
Biochemical Properties
It is known that quinoxaline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoxaline derivatives have been shown to have antitumoral properties , suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline typically involves the reaction of 2,3-dichloroquinoxaline with morpholine. This reaction is carried out under reflux conditions in a suitable solvent such as dichloroethane . The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 3-position of the quinoxaline ring is replaced by the morpholine group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(morpholin-4-yl)quinoxaline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxalines with various functional groups.
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Coupling Reactions: Biaryl quinoxaline derivatives.
Scientific Research Applications
2-Chloro-3-(morpholin-4-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, fluorescent materials, and electroluminescent materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(morpholin-4-yl)quinoxaline
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 2-Chloro-3-hydrazinylquinoxaline
- 2,3-Dichloroquinoxaline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its morpholine group enhances its solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(3-chloroquinoxalin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGODTXGSITMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286784 | |
Record name | 2-chloro-3-(morpholin-4-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6641-44-7 | |
Record name | NSC47611 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3-(morpholin-4-yl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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